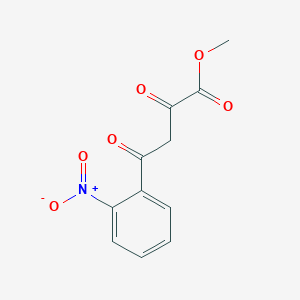

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

描述

BenchChem offers high-quality Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDMQZOIDZHUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383573 | |

| Record name | methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57446-03-4 | |

| Record name | methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. We will delve into the core chemical principles, provide a detailed, field-tested experimental protocol, and offer insights into the causality behind the procedural choices. This guide is structured to ensure scientific integrity, reproducibility, and a deep understanding of the synthesis pathway.

Introduction and Strategic Importance

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a polyfunctional molecule featuring a β-dicarbonyl system and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile synthon for the construction of more complex molecular architectures, including various heterocyclic compounds and potential pharmaceutical intermediates. The strategic placement of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can then participate in a wide array of coupling reactions.

The synthesis of this target molecule is most effectively achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This guide will focus on the practical application of this reaction for the preparation of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is predicated on the crossed Claisen condensation between 2'-nitroacetophenone and dimethyl oxalate. This reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl of dimethyl oxalate by the enolate of 2'-nitroacetophenone.

Rationale for Reagent Selection

-

2'-Nitroacetophenone: This commercially available ketone possesses acidic α-protons on the methyl group, making it an excellent precursor for enolate formation under basic conditions.[3] The electron-withdrawing nitro group can influence the reactivity of the aromatic ring and provides a site for subsequent functional group manipulation.

-

Dimethyl Oxalate: As an ester lacking α-hydrogens, dimethyl oxalate is an ideal electrophilic partner in a crossed Claisen condensation.[4][5][6] Its inability to form an enolate prevents self-condensation, thereby minimizing the formation of unwanted byproducts and leading to a single primary product.[4][5]

-

Sodium Methoxide (NaOCH₃): A strong, non-nucleophilic base is required to deprotonate the 2'-nitroacetophenone to a sufficient extent to initiate the condensation. Sodium methoxide is the base of choice when using dimethyl oxalate as the ester. Using an alkoxide that corresponds to the alkyl group of the ester (in this case, methyl) is crucial to prevent transesterification, a potential side reaction that would lead to a mixture of products.[7][8][9]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Enolate Formation: Sodium methoxide abstracts an acidic α-proton from 2'-nitroacetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group to yield the β-keto ester product.

-

Deprotonation (Driving Force): The resulting Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate has highly acidic protons located between the two carbonyl groups. The methoxide base readily deprotonates this position to form a highly stabilized enolate. This effectively irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium of the reaction towards the product.[2][7]

-

Protonation: A final acidic workup is necessary to neutralize the enolate and any remaining base, yielding the final product.[4][7]

Data Presentation: Reagent and Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2'-Nitroacetophenone | 1.0 | eq | |

| Dimethyl Oxalate | 1.2 | eq | A slight excess is used to ensure complete reaction of the enolate. |

| Sodium Methoxide | 1.2 | eq | A stoichiometric amount is required to drive the reaction to completion. |

| Solvent | |||

| Toluene | ~10 | mL/g of 2'-nitroacetophenone | Anhydrous conditions are essential. |

| Reaction Conditions | |||

| Temperature | 25-30 | °C | The reaction is typically run at room temperature. |

| Reaction Time | 12-18 | hours | Monitored by TLC until completion. |

| Workup | |||

| Acidification | 1 M HCl | - | To pH ~2-3. |

| Yield (Theoretical) | 251.19 | g/mol | Molecular weight of the product.[10] |

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2'-Nitroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide

-

Anhydrous Toluene

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

-

Addition funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2'-nitroacetophenone (1.0 eq) and anhydrous toluene. Stir the mixture until the ketone is fully dissolved.

-

Base Addition: In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous toluene. Slowly add this solution to the stirred solution of 2'-nitroacetophenone at room temperature.

-

Addition of Dimethyl Oxalate: To the resulting mixture, add a solution of dimethyl oxalate (1.2 eq) in anhydrous toluene dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 35°C, using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2'-nitroacetophenone spot.

-

Reaction Quench and Workup:

-

Cool the reaction mixture in an ice bath.

-

Slowly add 1 M HCl with vigorous stirring until the pH of the aqueous layer is between 2 and 3.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

Visualizing the Process

Reaction Mechanism Diagram

Caption: The Claisen condensation mechanism for the synthesis.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate via a crossed Claisen condensation is a robust and efficient method for obtaining this valuable synthetic intermediate. By carefully selecting reagents to avoid side reactions and by understanding the mechanistic principles that drive the reaction to completion, researchers can achieve high yields of the desired product. The detailed protocol provided in this guide serves as a reliable foundation for the successful synthesis and purification of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate in a laboratory setting.

References

-

Claisen Condensation. (2020, April 4). L.S.College, Muzaffarpur. [Link]

-

Claisen Condensation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Claisen Condensation: Solvent and Base Choice. (2021, May 6). [Video]. YouTube. [Link]

-

Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

-

Mixed Claisen Condensations. (2025, March 17). Chemistry LibreTexts. [Link]

-

The Claisen Condensation. (n.d.). [PDF]. University of Babylon. [Link]

-

The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. [Link]

-

Mixed Claisen Condensations. (2023, September 20). In Organic Chemistry. OpenStax. [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. youtube.com [youtube.com]

- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a multifaceted organic compound characterized by a unique molecular architecture that combines a β-ketoester and a nitroaromatic moiety. This structure imparts a distinct reactivity, positioning it as a valuable intermediate in synthetic organic chemistry. Its potential utility lies in the construction of complex heterocyclic systems, which are prevalent in pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected reactivity, and potential applications, with a focus on its role as a precursor in drug discovery and development.

Chemical Identity and Physicochemical Properties

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is identified by the CAS number 57446-03-4.[1] Its molecular formula is C₁₁H₉NO₆, and it has a molecular weight of 251.19 g/mol .[1]

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | [1] |

| CAS Number | 57446-03-4 | [1] |

| Molecular Formula | C₁₁H₉NO₆ | [1] |

| Molecular Weight | 251.19 g/mol | [1] |

| Synonyms | 4-(2-NITRO-PHENYL)-2,4-DIOXO-BUTYRIC ACID METHYL ESTER, Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate | [1] |

| Monoisotopic Mass | 251.04298701 Da | [1] |

| Topological Polar Surface Area | 106 Ų | [1] |

Synthesis and Mechanistic Rationale

While a specific literature preparation for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is not prominently documented, a highly plausible and established synthetic route is the crossed Claisen condensation . This reaction involves the condensation of an ester with a ketone, in this case, 2'-nitroacetophenone and a dialkyl oxalate, such as dimethyl oxalate.

The rationale for this synthetic choice is grounded in the principles of enolate chemistry. The α-protons of the methyl group of 2'-nitroacetophenone are sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic enolate. Dimethyl oxalate, lacking α-protons, serves as an excellent electrophilic partner, avoiding self-condensation and leading to a more controlled reaction.

Caption: Proposed synthetic workflow for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate via Claisen condensation.

Experimental Protocol: A General Procedure for Synthesis

The following is a generalized, self-validating protocol based on standard Claisen condensation procedures. Researchers should optimize conditions for this specific substrate.

Step 1: Preparation of the Reaction Assembly

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

Step 2: Reagent Introduction

-

To the flask, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

-

In the dropping funnel, prepare a solution of 2'-nitroacetophenone (1.0 equivalent) in anhydrous toluene.

Step 3: Enolate Formation

-

Cool the sodium hydride suspension to 0°C using an ice bath.

-

Slowly add the 2'-nitroacetophenone solution to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation. The evolution of hydrogen gas should be monitored.

Step 4: Condensation

-

Add a solution of dimethyl oxalate (1.1 equivalents) in anhydrous toluene to the reaction mixture via the dropping funnel.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 5: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectral Characterization (Predicted)

Due to the lack of published experimental spectra, the following are predicted characteristic signals based on the structure of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | Aromatic protons: δ 7.5-8.2 ppm (multiplet, 4H)Methylene protons: δ 4.0-4.5 ppm (singlet, 2H)Methyl ester protons: δ 3.8-4.0 ppm (singlet, 3H) | The aromatic protons are in a region typical for a substituted benzene ring, with the nitro group causing a downfield shift. The methylene protons are deshielded by the adjacent carbonyl groups. The methyl ester protons will appear as a singlet in the typical ester region. |

| ¹³C NMR | Carbonyl carbons (C=O): δ 180-200 ppmAromatic carbons: δ 120-150 ppmMethylene carbon: δ 45-55 ppmMethyl ester carbon: δ 50-55 ppm | The two carbonyl carbons will be significantly downfield. The aromatic carbons will show multiple signals due to the substitution pattern. The methylene and methyl carbons will appear in the aliphatic region, with the methyl ester carbon being slightly more downfield due to the attached oxygen. |

| IR Spectroscopy | C=O stretching (ester): ~1740 cm⁻¹C=O stretching (ketone): ~1690 cm⁻¹NO₂ stretching (asymmetric): ~1520 cm⁻¹NO₂ stretching (symmetric): ~1350 cm⁻¹ | The presence of two distinct carbonyl groups (ester and ketone) will likely result in two C=O stretching bands. The nitro group will exhibit its characteristic symmetric and asymmetric stretching frequencies.[2][3] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 251 | The molecular ion peak corresponding to the molecular weight of the compound is expected. Fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃), carbon monoxide (CO), and the nitro group (NO₂). |

Reactivity and Synthetic Utility

The chemical reactivity of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is primarily dictated by the interplay between the dicarbonyl system and the ortho-nitro group on the phenyl ring.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is expected to exist in equilibrium with its enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by the solvent and temperature.[2]

Cyclization Reactions: A Gateway to Heterocycles

A significant application of this compound is its use as a precursor for the synthesis of heterocyclic compounds, particularly quinoxalines . The ortho-nitro group can be readily reduced to an amino group, which can then undergo intramolecular cyclization with the adjacent carbonyl functionalities.

Caption: Reaction pathway for the synthesis of quinoxaline derivatives from Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

This transformation is highly valuable as the quinoxaline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[4][5]

Potential Applications in Drug Discovery

The utility of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate in drug discovery stems from its role as a versatile building block.

-

Scaffold for Heterocyclic Libraries: As demonstrated, it is a key precursor for quinoxaline derivatives. By varying the conditions of the cyclization and introducing additional substituents, a diverse library of quinoxaline-based compounds can be generated for high-throughput screening.

-

Intermediate for Target-Specific Molecules: The dicarbonyl moiety offers multiple points for further functionalization, allowing for the synthesis of more complex molecules designed to interact with specific biological targets.

-

Fragment-Based Drug Design: The nitrophenyl and β-ketoester fragments themselves can be considered for fragment-based drug design approaches, where small molecular fragments that bind to a biological target are identified and then linked together or grown to create more potent leads.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is not widely available, general precautions for handling nitroaromatic compounds and β-ketoesters should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a compound with significant potential as a synthetic intermediate, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. While detailed experimental data on its physical properties are currently lacking in the public domain, its synthesis via a crossed Claisen condensation is a well-established and reliable approach. Its inherent reactivity, driven by the dicarbonyl system and the ortho-nitro group, makes it a valuable tool for medicinal chemists and researchers in organic synthesis. Further exploration of its reactivity and applications is warranted to fully unlock its potential in the development of novel therapeutics.

References

-

Organic Spectroscopy International. (2015). Ester infrared spectra. Organic Spectroscopy International. [Link]

-

Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620. [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed. [Link]

-

PubChem. (n.d.). Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2023). Figure S7. Mass spectrum of 4-nitro phenol. [Link]

-

NIST. (n.d.). 4-Nitrophenol, TMS derivative. NIST WebBook. [Link]

-

ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This β-keto ester is a potentially valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The presence of the ortho-nitrophenyl group and the 1,3-dicarbonyl moiety imparts unique electronic and reactive properties to the molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis via a proposed Claisen condensation reaction, and a detailed analysis of its structural features through predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The document also explores the keto-enol tautomerism inherent to the 1,3-dicarbonyl system and provides detailed, step-by-step protocols for its synthesis and characterization.

Introduction: The Chemical Significance of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, with the chemical formula C₁₁H₉NO₆ and a molecular weight of 251.19 g/mol , belongs to the class of β-dicarbonyl compounds.[1] These compounds are of significant interest in organic synthesis due to the reactivity of the methylene group flanked by two carbonyls and their ability to form stable enolates.[2][3] The introduction of a 2-nitrophenyl substituent offers further avenues for chemical modification and introduces specific steric and electronic effects that can influence the molecule's reactivity and potential biological activity. The electron-withdrawing nature of the nitro group can impact the acidity of the α-protons and the electrophilicity of the carbonyl carbons.

This guide will delve into the critical aspects of this molecule, starting with a proposed synthetic route and followed by a thorough spectroscopic elucidation of its structure.

Synthesis and Mechanism: A Plausible Approach via Crossed Claisen Condensation

The synthesis of β-keto esters is classically achieved through the Claisen condensation reaction.[2][3][4] For an unsymmetrical β-keto ester like Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a crossed or mixed Claisen condensation is a viable strategy.[4] This involves the reaction between two different esters in the presence of a strong base.

A plausible synthetic route involves the reaction of methyl 2-nitrobenzoate with methyl acetate. In this proposed reaction, a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is employed to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-nitrobenzoate. Subsequent elimination of a methoxide ion yields the target β-keto ester.

The driving force for this condensation is the formation of a highly stabilized enolate of the resulting β-keto ester, which is then protonated during acidic workup to give the final product.[2][4]

Caption: Proposed synthetic pathway for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate via Claisen condensation.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for Claisen condensations.[4]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).

-

Reactant Addition: Cool the suspension to 0 °C in an ice bath. A solution of methyl 2-nitrobenzoate (1 equivalent) and methyl acetate (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching and Workup: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute HCl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

Caption: Experimental workflow for the proposed synthesis of the target compound.

Structural Elucidation: A Spectroscopic Analysis

The structural confirmation of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate relies on a combination of spectroscopic techniques. The following data is predicted based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. Due to keto-enol tautomerism, the signals for the methylene and enolic protons may be complex and solvent-dependent.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.20 | d | 1H | Ar-H (ortho to -NO₂) |

| ~ 7.70 | t | 1H | Ar-H |

| ~ 7.60 | t | 1H | Ar-H |

| ~ 7.50 | d | 1H | Ar-H |

| ~ 6.50 | s | (variable) | Enol -CH= |

| ~ 4.10 | s | (variable) | Keto -CH₂- |

| 3.75 | s | 3H | -OCH₃ |

The integration of the enol and keto protons will vary depending on the equilibrium position.

¹³C NMR (Predicted, 125 MHz, CDCl₃): The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methylene/enol carbon, and the methyl ester carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195.0 | Ar-C=O |

| ~ 185.0 | Enol C=O |

| ~ 168.0 | Ester C=O |

| ~ 148.0 | Ar-C (ipso to -NO₂) |

| ~ 134.0 | Ar-CH |

| ~ 131.0 | Ar-CH |

| ~ 129.0 | Ar-CH |

| ~ 124.0 | Ar-CH |

| ~ 130.0 | Ar-C (ipso to C=O) |

| ~ 95.0 | Enol =CH- |

| ~ 52.0 | -OCH₃ |

| ~ 45.0 | Keto -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1740 | Strong | Ester C=O stretch |

| ~ 1690 | Strong | Ketone C=O stretch |

| ~ 1600, 1470 | Medium | Aromatic C=C stretch |

| ~ 1530, 1350 | Strong | N-O asymmetric and symmetric stretch (-NO₂) |

| ~ 1250 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 251, corresponding to the molecular weight of the compound, is expected.[5]

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 220.

-

Loss of the methyl ester group (-COOCH₃) to give a fragment at m/z = 192.

-

Cleavage of the C-C bond between the carbonyls.

-

Fragments corresponding to the 2-nitrophenyl group.

-

Keto-Enol Tautomerism: A Structural Duality

β-dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers.[2][6] This equilibrium is influenced by factors such as solvent polarity and temperature. In Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, the enol form is stabilized by intramolecular hydrogen bonding and conjugation with the carbonyl group. This tautomerism is crucial as it dictates the reactivity of the molecule, with the enol form acting as a nucleophile in various reactions. The presence of both tautomers can often be observed and quantified by ¹H NMR spectroscopy.[2]

Caption: Keto-enol tautomerism in Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

Conclusion

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a molecule with significant synthetic potential. This guide has provided a comprehensive, albeit theoretical, framework for its synthesis and structural characterization. The proposed Claisen condensation offers a direct route to this valuable building block. The predicted spectroscopic data provides a benchmark for its identification and purity assessment. Further experimental validation of the proposed synthesis and a detailed investigation of its reactivity are warranted to fully unlock its potential in the development of novel chemical entities.

References

- JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism.

- Organic Chemistry Portal. Claisen Condensation.

- Carey, F. A., & Sundberg, R. J. (n.d.).

- JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview.

- Wikipedia. Claisen condensation.

- PubChem. Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

- Google Patents. EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds.

- Google Patents. CN1259113A - Process for the preparation of 1,3-dicarbonyl compounds.

- Santa Cruz Biotechnology. Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

- PubChem. Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.

- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.

- Chemguide. Mass spectra - fragmentation patterns.

- OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. In Organic Chemistry.

Sources

"Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate" mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Introduction

The 2,4-dioxobutanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities.[1] Derivatives of this scaffold have shown potential as inhibitors of various enzymes, including influenza polymerase and glycolic acid oxidase, and have been investigated for neuropsychotropic effects.[2][3][4] Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a specific derivative within this class, and while direct studies on its mechanism of action are not extensively documented, its structural features suggest a potential for biological activity, likely centered around enzyme inhibition.

This technical guide proposes a putative mechanism of action for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, based on the known activities of its structural analogs. It further provides a comprehensive experimental roadmap for researchers and drug development professionals to validate this hypothesis. As a Senior Application Scientist, the rationale behind each experimental choice is explained to ensure a thorough understanding of the proposed research strategy.

Proposed Mechanism of Action: Enzyme Inhibition via Active Site Binding

The central hypothesis is that Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate functions as an enzyme inhibitor. The 2,4-dioxobutanoate moiety is known to exist in an enol form, creating a bidentate chelation site for metal ions, which are often found in the active sites of enzymes such as metalloproteases and polymerases.[2] Additionally, the electrophilic nature of the ketone groups makes them susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, serine, lysine) within an enzyme's active site, potentially leading to covalent modification and irreversible inhibition.

The 2-nitrophenyl substituent likely plays a role in the compound's specificity and binding affinity for its target. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring and the adjacent ketone. This substituent may also participate in hydrogen bonding or other non-covalent interactions within the enzyme's binding pocket.

Synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

A plausible synthetic route for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate involves a Claisen condensation reaction between methyl oxalate and 2'-nitroacetophenone. This approach is a standard method for the formation of β-dicarbonyl compounds.

Experimental Protocol: Synthesis and Characterization

Materials:

-

Methyl oxalate

-

2'-Nitroacetophenone

-

Sodium methoxide

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0°C, add a solution of 2'-nitroacetophenone (1 equivalent) in anhydrous diethyl ether dropwise.

-

After the addition is complete, add a solution of methyl oxalate (1.1 equivalents) in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0°C until the solution is acidic.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Validation of the Proposed Mechanism

A series of in vitro and cell-based assays are proposed to systematically investigate the hypothesized enzyme inhibitory activity of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

In Vitro Enzyme Inhibition Assays

Given that analogs of 2,4-dioxobutanoic acid inhibit influenza polymerase (a metalloenzyme), a representative and readily available enzyme from a similar class, such as a matrix metalloproteinase (MMP), can be used for initial screening.

Protocol: MMP Inhibition Assay

Materials:

-

Recombinant human MMP (e.g., MMP-2 or MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

-

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (dissolved in DMSO)

-

Known MMP inhibitor (positive control, e.g., EDTA)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate in assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, the positive control, and the vehicle control.

-

Add the recombinant MMP to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate).

-

Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

| Compound | Target | Putative IC₅₀ (µM) |

| Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | MMP-2 | To be determined |

| EDTA (Positive Control) | MMP-2 | ~1-10 |

Cell-Based Assays

Cell-based assays are crucial to assess the compound's effect in a more biologically relevant context, including its cell permeability and potential cytotoxicity.

Protocol: Cytotoxicity Assay

Materials:

-

Human cancer cell line (e.g., HeLa or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT or resazurin-based cytotoxicity assay kit

-

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (dissolved in DMSO)

-

Doxorubicin (positive control for cytotoxicity)

-

DMSO (vehicle control)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, the positive control, and the vehicle control for 24-72 hours.

-

Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Biophysical Assays for Target Engagement

To confirm direct binding of the compound to a putative target enzyme, biophysical methods such as a thermal shift assay can be employed.

Protocol: Thermal Shift Assay (TSA)

Materials:

-

Purified target enzyme (e.g., MMP-2)

-

SYPRO Orange dye

-

Assay buffer

-

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (dissolved in DMSO)

-

DMSO (vehicle control)

-

Real-time PCR instrument

Procedure:

-

Prepare a reaction mixture containing the purified enzyme, SYPRO Orange dye, and either the test compound or the vehicle control in a PCR plate.

-

Place the plate in a real-time PCR instrument.

-

Perform a melt curve analysis by gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

-

The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding.

Visualizations

Synthetic Workflow

Caption: Synthetic scheme for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

Proposed Mechanism of Enzyme Inhibition

Caption: Putative enzyme inhibition mechanism.

Experimental Validation Workflow

Caption: Workflow for experimental validation.

Conclusion

This technical guide provides a scientifically grounded, albeit putative, mechanism of action for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. By leveraging the known biological activities of the broader 2,4-dioxobutanoic acid class, a clear hypothesis centered on enzyme inhibition has been formulated. The detailed experimental protocols and workflows presented herein offer a comprehensive and actionable strategy for researchers to rigorously test this hypothesis. The successful validation of this proposed mechanism could pave the way for the development of this compound as a novel therapeutic agent.

References

-

4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. (1986). Journal of Medicinal Chemistry, 29(9), 1748-1752. [Link]

-

Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. (2022). Oriental Journal of Chemistry, 38(4). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals [ouci.dntb.gov.ua]

"Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate" CAS number

An In-Depth Technical Guide to Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

This guide provides a comprehensive technical overview of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the compound's synthesis, properties, and applications, grounding its claims in established scientific principles and literature.

Introduction: A Versatile Building Block

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a β,δ-diketoester characterized by a reactive dicarbonyl moiety and an ortho-substituted nitrophenyl group. This unique combination of functional groups makes it a valuable precursor for synthesizing a wide array of complex organic molecules, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can then be used to construct fused ring systems. Its structural analogs have already demonstrated utility; for instance, the corresponding ethyl ester, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, is utilized in the enantioselective synthesis of benazepril, a competitive inhibitor of the angiotensin I (AT1) receptor[1]. This precedent underscores the potential of the methyl ester in analogous synthetic strategies.

Physicochemical Properties

The fundamental properties of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate are summarized below. This data is essential for planning synthetic transformations, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 57446-03-4 | [2] |

| Molecular Formula | C₁₁H₉NO₆ | [2] |

| Molecular Weight | 251.19 g/mol | [2] |

| IUPAC Name | methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | [2] |

| Synonyms | Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate | [2] |

| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1[O-] | [2] |

Synthesis and Mechanistic Rationale

The synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is most efficiently achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction is ideally suited for creating the 1,3-dicarbonyl system present in the target molecule.

Proposed Synthetic Pathway:

The chosen pathway involves the condensation of 2'-nitroacetophenone with dimethyl oxalate in the presence of a suitable base, such as sodium methoxide (NaOMe).

Rationale for Reagent Selection:

-

2'-Nitroacetophenone: This starting material provides the 2-nitrophenyl group and the adjacent carbonyl, forming one part of the final diketoester.

-

Dimethyl Oxalate: This reagent serves as the electrophilic partner in the condensation, providing the second keto group and the methyl ester functionality.

-

Sodium Methoxide (NaOMe): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the 2'-nitroacetophenone, generating the necessary enolate nucleophile. Sodium methoxide is a logical choice as it is inexpensive and the resulting methanol by-product is the same as the reaction solvent, preventing transesterification side reactions.

Caption: Proposed synthetic workflow for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

Applications in Medicinal Chemistry and Drug Discovery

The true value of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate lies in its utility as a scaffold for building molecules of therapeutic interest. The 1,3-dicarbonyl system is a classic precursor for a multitude of heterocyclic systems.

Key Applications:

-

Synthesis of Heterocycles: The compound is an ideal starting material for Paal-Knorr or Knorr-type syntheses to generate substituted furans, pyrroles, and pyrazoles. These heterocycles are privileged structures in medicinal chemistry, appearing in numerous approved drugs.

-

Precursor for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. By reacting this diketoester with various binucleophiles (e.g., hydrazines, ureas, amidines), novel libraries of potential kinase inhibitors can be rapidly assembled.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment for screening against biological targets. The subsequent elaboration of this fragment, guided by structural biology data (e.g., X-ray crystallography), is a proven strategy for lead optimization. The workflow below illustrates how this compound could be integrated into an FBDD campaign.

Caption: Integration of the title compound into a Fragment-Based Drug Discovery workflow.

Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol describes a validated, self-consistent method for using Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate to synthesize a pyrazole derivative, a common scaffold in drug development.

Objective: To synthesize Methyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate via condensation with hydrazine.

Materials:

-

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (e.g., 2.51 g, 10 mmol) in 40 mL of absolute ethanol.

-

Addition of Reagents: To the stirring solution, add hydrazine hydrate (0.55 mL, 11 mmol) dropwise over 5 minutes. Following the addition, add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting material spot indicates completion.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath for 30 minutes to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary, to yield the final pyrazole derivative as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness of Protocol: This protocol employs a well-established chemical transformation (pyrazole synthesis from a 1,3-dicarbonyl). The use of catalytic acid ensures efficient cyclization, and the straightforward precipitation/recrystallization procedure provides a reliable method for obtaining a pure product.

Safety and Handling

Conclusion

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is more than just a chemical entry in a catalog; it is a potent and versatile tool for chemical innovation. Its accessible synthesis and strategically placed functional groups provide a gateway to a vast chemical space of heterocyclic compounds. For researchers in drug discovery and materials science, this compound represents a valuable starting point for developing novel molecules with tailored properties and functions.

References

-

Title: Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | C11H9NO6 | CID 2795191 Source: PubChem URL: [Link]

Sources

The Prospect of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate as a Covalent Probe for Proteomics Research: A Technical Guide

This technical guide explores the potential of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate as a novel electrophilic probe for applications in chemical proteomics, particularly in the realm of activity-based protein profiling (ABPP) and covalent ligand discovery. While direct, peer-reviewed applications of this specific molecule in proteomics are not yet prevalent in the literature, its chemical structure suggests a strong potential for covalent modification of nucleophilic amino acid residues, most notably cysteine. This document will, therefore, serve as a prospective analysis, detailing the theoretical underpinnings of its reactivity, a proposed mechanism of action, and a hypothetical framework for its use in identifying and characterizing protein targets.

Introduction: The Need for Novel Covalent Probes in Proteomics

The field of chemical proteomics continuously seeks new tools to explore the functional landscape of the proteome. Activity-based protein profiling (ABPP) has emerged as a powerful strategy to study enzyme function directly in native biological systems.[1] This technique utilizes small-molecule probes that covalently bind to the active sites of specific enzyme families, allowing for their identification and quantification.[2] A cornerstone of ABPP is the design of probes with reactive "warheads" that target nucleophilic residues within enzyme active sites.[3]

Cysteine, with its highly nucleophilic thiol group, is a common target for such covalent probes.[3] The development of novel electrophilic fragments is crucial for expanding the scope of the "ligandable" proteome and for the discovery of new drug targets.[2][4] In this context, Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate presents itself as an intriguing candidate. Its 1,3-dicarbonyl moiety provides an electrophilic center poised for reaction with nucleophilic residues.

Chemical Properties of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate:

| Property | Value | Source |

| Molecular Formula | C11H9NO6 | [5] |

| Molecular Weight | 251.19 g/mol | [5] |

| CAS Number | 33643-59-5 | N/A |

| Appearance | Inquire | N/A |

| Purity | Inquire | N/A |

| Solubility | Inquire | N/A |

Proposed Mechanism of Action: Covalent Modification of Cysteine Residues

The reactivity of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is predicted to be centered on its 1,3-dicarbonyl system. This motif can undergo nucleophilic attack by the thiolate anion of a cysteine residue within a protein. The proposed mechanism involves the formation of a hemithioacetal intermediate, which can then lead to a stable covalent adduct.

The presence of the electron-withdrawing nitro group on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbons, thereby increasing the reactivity of the molecule towards nucleophiles. The reaction is likely to be pH-dependent, as the nucleophilicity of the cysteine thiol is significantly increased upon deprotonation to the thiolate anion.

Caption: Proposed reaction mechanism of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate with a protein cysteine residue.

Hypothetical Experimental Workflow: Competitive ABPP for Target Identification

A powerful application of this potential probe would be in a competitive ABPP workflow to identify the protein targets of a small molecule of interest. This approach relies on the ability of a bioactive compound to compete with the probe for binding to its target proteins.

Caption: A hypothetical workflow for identifying protein targets using competitive ABPP with Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

Detailed Step-by-Step Methodology

The following is a hypothetical protocol for a competitive ABPP experiment. Optimization of concentrations, incubation times, and other parameters would be necessary.

I. Proteome Preparation:

-

Culture cells of interest to the desired confluency.

-

Harvest cells and wash with cold PBS.

-

Lyse cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors) via sonication or other appropriate methods.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

II. Competitive Inhibition and Probing:

-

Aliquot the proteome into two sets of tubes (e.g., for vehicle and inhibitor treatment).

-

To one set, add the small-molecule inhibitor of interest at a range of concentrations. To the other set, add the corresponding vehicle control.

-

Incubate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Add Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate to all samples to a final concentration that provides robust labeling in the vehicle-treated samples.

-

Incubate for a further period (e.g., 1 hour) to allow for covalent modification of target proteins.

-

Quench the reaction, for example, by adding an excess of a reducing agent like DTT or by denaturation with SDS-PAGE sample buffer.

III. Sample Preparation for Mass Spectrometry:

-

Click Chemistry: If a bio-orthogonal handle (e.g., an alkyne or azide) were incorporated into the probe structure, perform a click reaction to attach a reporter tag such as biotin.

-

Protein Precipitation/Cleanup: Remove excess probe and reagents by protein precipitation (e.g., with acetone or methanol/chloroform).

-

Enrichment: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin-coated beads.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.

-

On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

-

Peptide Desalting: Clean up the resulting peptides using a C18 desalting column.

IV. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the labeled peptides using appropriate proteomics software.

-

Compare the abundance of labeled peptides between the inhibitor-treated and vehicle-treated samples to identify proteins whose labeling is competed off by the inhibitor. These are the candidate targets.

Hypothetical Experimental Parameters:

| Parameter | Suggested Starting Condition | Rationale |

| Proteome Concentration | 1-2 mg/mL | Sufficient protein for detection by mass spectrometry. |

| Inhibitor Concentration | 100 nM - 10 µM | A range to determine dose-dependent competition. |

| Probe Concentration | 10-50 µM | Should be optimized to achieve significant labeling without excessive non-specific binding. |

| Incubation Temperature | 37°C | To mimic physiological conditions. |

| Incubation Time (Inhibitor) | 30 minutes | Allows for inhibitor to bind to its targets. |

| Incubation Time (Probe) | 1 hour | Allows for covalent modification to occur. |

Synthesis and Safety Considerations

Synthesis: The synthesis of aryl dioxobutanoates can be achieved through various organic chemistry routes. A common method involves the Claisen condensation of an appropriate aryl methyl ketone with a dialkyl oxalate. For Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, this would likely involve the reaction of 2'-nitroacetophenone with dimethyl oxalate in the presence of a base such as sodium methoxide.

Safety and Handling: While a specific Safety Data Sheet (SDS) for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is not readily available, related compounds with nitrophenyl and dicarbonyl motifs are known to be irritants and potentially harmful if ingested, inhaled, or in contact with skin.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Perspectives

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate holds promise as a research tool in proteomics. Future work should focus on:

-

Synthesis and Characterization: The development of a robust synthetic route and thorough characterization of the compound's properties.

-

Reactivity Profiling: Detailed studies to determine its reactivity and selectivity towards different amino acid residues under physiological conditions.

-

Probe Optimization: Incorporation of a bio-orthogonal handle to facilitate downstream analysis by click chemistry.

-

Validation in Biological Systems: Application of the optimized probe in cell-based and in vivo models to identify and validate novel protein targets.

The exploration of this and other novel electrophilic probes will undoubtedly contribute to a deeper understanding of protein function and aid in the development of new therapeutic agents.

References

-

Chemoproteomic profiling and discovery of protein electrophiles in human cells. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (2022, November 10). NCBI. Retrieved January 18, 2026, from [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 7). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. (2018, December 3). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. (2018, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Proximal cysteine residues in proteins promote Nε-carboxyalkylation of lysine residues by α-dicarbonyl compounds - PMC. (n.d.). NCBI. Retrieved January 18, 2026, from [Link]

-

Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. (2018, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2021, January 21). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Chemoproteomic profiling and discovery of protein electrophiles in human cells. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. (n.d.). Retrieved January 18, 2026, from [Link]

-

Proteome-wide ligandability maps of drugs with diverse cysteine-reactive chemotypes. (2023, May 26). Nature. Retrieved January 18, 2026, from [Link]

-

Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles - PMC. (n.d.). NCBI. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations - PMC. (n.d.). NCBI. Retrieved January 18, 2026, from [Link]

-

Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. (2024, February 5). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. Chemoproteomic profiling and discovery of protein electrophiles in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate characterized by a β-keto ester functionality and an ortho-substituted nitrophenyl group.[1] This unique structural combination imparts a high degree of reactivity, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the adjacent carbonyl groups, opening avenues for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, with a focus on its utility in the development of pharmaceuticals and other bioactive molecules. While this specific ortho-isomer is not as extensively documented as its meta and para counterparts, its synthetic accessibility and potential for intramolecular cyclization reactions make it a compound of significant interest.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₆ | [1] |

| Molecular Weight | 251.19 g/mol | [1] |

| IUPAC Name | methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | [1] |

| CAS Number | 57446-03-4 | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Proposed Synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

A robust and efficient synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-nitroacetophenone, followed by a Claisen condensation with dimethyl oxalate.

Part 1: Synthesis of 2-Nitroacetophenone

2-Nitroacetophenone is a crucial precursor, and its synthesis can be accomplished through various reported methods, including the nitration of acetophenone or the oxidation of 2-nitroethylbenzene.[3][4][5] A commonly employed and effective laboratory-scale method involves the nitration of acetophenone.[4]

Experimental Protocol: Nitration of Acetophenone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500 mL of a 1:7 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cooling: Cool the acid mixture to -15 °C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).

-

Addition of Acetophenone: Slowly add 100 g of acetophenone to the cooled, stirring acid mixture, ensuring the temperature is maintained below -15 °C.[4]

-

Catalyst Addition: Add 14 g of calcium silicate powder to the reaction mixture.[4]

-

Reaction: Continue stirring the mixture at a temperature below -15 °C overnight.

-

Quenching: Pour the reaction mixture into ice water and filter the resulting precipitate.

-

Purification: The crude 2-nitroacetophenone can be purified by recrystallization or column chromatography to yield a yellow solid.[4]

Diagram: Synthesis of 2-Nitroacetophenone

Caption: Nitration of acetophenone to yield 2-nitroacetophenone.

Part 2: Claisen Condensation to Yield Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

The final step in the synthesis is a crossed Claisen condensation between 2-nitroacetophenone and dimethyl oxalate.[6][7][8] This reaction is a well-established method for the formation of β-keto esters.[9][10]

Experimental Protocol: Claisen Condensation

-

Base Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol. Alternatively, use commercially available sodium methoxide.[11][12]

-

Reaction Setup: Cool the sodium methoxide solution in an ice bath.

-

Addition of Reactants: Slowly and simultaneously add a solution of 2-nitroacetophenone in a suitable anhydrous solvent (e.g., methanol or diethyl ether) and dimethyl oxalate to the stirred sodium methoxide solution.

-

Reaction: Allow the reaction mixture to stir at low temperature for several hours, followed by stirring at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

Diagram: Synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Caption: Claisen condensation to form the target compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is dictated by its multiple functional groups. The dicarbonyl system can undergo reactions typical of β-keto esters, while the nitrophenyl group offers sites for nucleophilic aromatic substitution and reduction.

-

Reactions at the Dicarbonyl Moiety: The active methylene group situated between the two carbonyls is acidic and can be readily deprotonated to form an enolate. This enolate can then participate in a variety of C-C bond-forming reactions, including alkylations and acylations. The ketone and ester carbonyls are also susceptible to nucleophilic attack.

-

Heterocycle Synthesis: The 1,3-dicarbonyl system is a classic precursor for the synthesis of a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas. The presence of the ortho-nitro group opens up possibilities for tandem or one-pot reactions where a condensation is followed by a cyclization involving the nitro group, potentially after its reduction to an amine.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine under various conditions (e.g., catalytic hydrogenation, or using reducing agents like SnCl₂/HCl). The resulting aminophenyl derivative is a key intermediate for the synthesis of quinolines and other fused heterocyclic systems.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), although the ortho position is generally less favored for substitution compared to the para position due to steric hindrance.

Potential Applications in Drug Discovery and Development

Aromatic nitro compounds are important intermediates in the synthesis of numerous drugs and bioactive molecules.[13] The structural motifs accessible from Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate are prevalent in many pharmacologically active compounds.

-

Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize analogs of natural products and other bioactive compounds. For instance, related aroylpyruvates have been used to synthesize compounds with potential antimicrobial and anti-inflammatory activities.

-

Intermediate for Kinase Inhibitors: Many kinase inhibitors feature heterocyclic scaffolds that can be synthesized from dicarbonyl precursors. The versatility of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate makes it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.

-

Precursor to Fused Heterocyclic Systems: Upon reduction of the nitro group, intramolecular cyclization can lead to the formation of quinoline and benzodiazepine derivatives, which are common frameworks in medicinal chemistry.

Analytical Characterization

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the 2-nitrophenyl group (complex multiplet), a singlet for the enolic proton or methylene protons, and a singlet for the methyl ester protons. |

| ¹³C NMR | Carbonyl carbons of the ketone and ester, carbons of the aromatic ring (with characteristic shifts due to the nitro group), and the methyl ester carbon. |

| IR Spectroscopy | Strong carbonyl stretching frequencies for the ketone and ester groups, and characteristic stretches for the nitro group (symmetric and asymmetric). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Conclusion

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a promising, albeit under-explored, synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials via well-established reaction pathways makes it an accessible building block. The rich chemistry of its dicarbonyl and nitrophenyl functionalities provides a gateway to a diverse array of complex molecules, particularly heterocyclic systems of pharmaceutical interest. Further investigation into the reactivity and applications of this compound is warranted and is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive compounds.

References

-

Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

- Google Patents. (2013, May 29). A kind of method of synthesizing o-nitroacetophenone compound. (CN101985424B).

-

ResearchGate. (2025, August 9). Synthesis of Methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates and Their Reactions with Ninhydrin. Retrieved from [Link]

-

Organic Syntheses. o-NITROACETOPHENONE. Retrieved from [Link]

-

PubChem. Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. (CID 2795191). Retrieved from [Link]

-

Organic Syntheses. Acetophenone, m-nitro-. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

-

Yale University Department of Chemistry. PS8-S05-2. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

- Google Patents. (2011). Pimobendan manufacturing process. (WO2011124638A1).

-

PrepChem.com. Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. ETHYL (2-NITROBENZOYL)ACETATE. Retrieved from [Link]

-

Organic Syntheses. m-NITROBENZAZIDE. Retrieved from [Link]

-

Organic Syntheses. ETHYL BENZOYLACETATE. Retrieved from [Link]

-

Organic Syntheses. ETHYL α-PHENYLACETOACETATE. Retrieved from [Link]

- Google Patents. Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (EP0032620A1).

-

J&K Scientific. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

-

PubChem. Methyl 4-(4-nitrophenyl)butanoate. (CID 140721). Retrieved from [Link]

- Google Patents. Preparation method of methyl 2-nitrobenzal acetoacetate. (CN102976949A).

-

OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

-

MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

-

PubChemLite. 4-[(2-naphthylmethyl)(3-nitrophenyl)amino]-2,4-dioxobutanoic acid. Retrieved from [Link]

-

PubChem. Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. (CID 308122). Retrieved from [Link]

-

Organic Syntheses. ethyl acetopyruvate. Retrieved from [Link]

-

PrepChem.com. Preparation of acetophenone. Retrieved from [Link]

-

MDPI. Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates. Retrieved from [Link]

-

PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

-

ElectronicsAndBooks. The Use of Sodium Methoxide in the Claisen Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, December 13). Claisen Ester Condensation with Sodium Methoxide. Retrieved from [Link]

-

Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

-

Scientific Research Publishing. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

- Google Patents. Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles. (US6469181B1).

Sources